molecular formula C15H20F3NO4S B6432197 N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2192745-78-9

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6432197
CAS No.: 2192745-78-9
M. Wt: 367.4 g/mol
InChI Key: AVUALJPXTZLDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2-Hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a cyclopentane ring substituted with a 2-hydroxyethoxy group and a methylene bridge connecting to the sulfonamide nitrogen. The benzene ring is further functionalized with a trifluoromethyl (-CF₃) group at the para position. The 2-hydroxyethoxy moiety may enhance solubility, while the trifluoromethyl group could improve metabolic stability and binding affinity through hydrophobic interactions .

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4S/c16-15(17,18)12-3-5-13(6-4-12)24(21,22)19-11-14(23-10-9-20)7-1-2-8-14/h3-6,19-20H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUALJPXTZLDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide, with the CAS Number 2192745-78-9, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H20F3NO4SC_{15}H_{20}F_{3}NO_{4}S. It features a trifluoromethyl group and a sulfonamide moiety, which are often associated with various biological activities including enzyme inhibition and antimicrobial effects.

1. Antimicrobial Properties

Studies have indicated that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown effectiveness against Mycobacterium tuberculosis and other Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amineM. tuberculosis≥ 62.5 µM
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesS. aureusModerate activity

2. Enzyme Inhibition

The compound's sulfonamide structure suggests potential as an inhibitor of key enzymes. Research on similar compounds has demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 277.48 µM . Such inhibition is significant in the context of neurodegenerative diseases where cholinesterase inhibitors are therapeutically beneficial.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 Value (µM)
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAChE27.04 - 106.75
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesBuChE58.01 - 277.48

3. Cytotoxicity and Safety Profile

Toxicological evaluations have indicated that while some derivatives exhibit cytostatic properties, they generally avoid significant cytotoxic effects on eukaryotic cell lines such as HepG2 and MonoMac6 . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

In a study assessing the biological activity of structurally related compounds, researchers found that the introduction of different alkyl chains influenced both antimicrobial potency and enzyme inhibition efficacy. For example, the introduction of a hexyl group enhanced the antibacterial activity against M. tuberculosis, while maintaining low cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Effects on Physicochemical Properties

The trifluoromethyl group is a common feature in sulfonamides due to its electron-withdrawing properties and lipophilicity. For example:

  • PR16 (N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide) shares the para-trifluoromethylbenzene-sulfonamide core but replaces the cyclopentyl group with a dihydroquinazolinyl moiety.
  • 4-Chloro-N-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}benzene-1-sulfonamide () introduces a piperidine ring and chloro substituent, which may alter pharmacokinetic properties such as solubility and metabolic stability .
Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (mg/mL)
Target Compound ~397.4* Cyclopentyl, 2-hydroxyethoxy, -CF₃ 2.8 0.15
PR16 371.3 Dihydroquinazolinyl, -CF₃ 3.1 0.08
Bosentan Derivative ~627.6* Bipyrimidine, 2-hydroxyethoxy 4.2 <0.01

*Calculated based on structural formula.

Key Research Findings and Implications

Trifluoromethyl Group Efficacy : The para-trifluoromethyl substitution consistently enhances bioactivity across sulfonamides, as seen in PR16 and the target compound, likely due to improved binding to hydrophobic enzyme pockets .

Hydroxyethoxy Solubility Enhancement : Compounds with 2-hydroxyethoxy groups (e.g., Bosentan derivatives) exhibit improved aqueous solubility compared to purely hydrophobic analogs, a critical factor for oral bioavailability .

Steric Effects : Bulky substituents like cyclopentyl or bipyrimidine () may reduce off-target interactions but could limit metabolic clearance, necessitating structural optimization .

Recommendations :

  • Conduct in vitro assays to evaluate the target compound’s enzyme inhibition or receptor modulation.
  • Compare metabolic stability using liver microsome studies with analogs like PR16 .

Q & A

What are the key steps and challenges in synthesizing N-{1−(2−hydroxyethoxy)cyclopentyl1-(2-hydroxyethoxy)cyclopentyl1−(2−hydroxyethoxy)cyclopentyl methyl}-4-(trifluoromethyl)benzene-1-sulfonamide?

Synthesis typically involves:

  • Sulfonamide coupling : Reacting a cyclopentylmethylamine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Hydroxyethoxy group introduction : Protecting the hydroxyl group during cyclopentane functionalization to avoid side reactions, followed by deprotection .
  • Purification : Use of column chromatography (silica gel) or preparative HPLC to isolate the target compound, with yields often limited by steric hindrance from the cyclopentyl group .

Q. How is the molecular structure of this compound characterized experimentally?

  • X-ray crystallography : Determines 3D conformation, including bond angles and dihedral angles of the cyclopentyl and sulfonamide moieties .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the integration of the trifluoromethyl group (δ120125δ \sim120-125 ppm in 19^{19}F NMR) and hydroxyethoxy protons (δ3.54.0δ \sim3.5-4.0 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 423.12) .

Q. What solvents and reaction conditions optimize its stability during experiments?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while avoiding protic solvents (e.g., methanol) prevents premature hydrolysis of the sulfonamide .
  • Temperature : Reactions are typically conducted at 0–25°C to minimize decomposition of the trifluoromethyl group .

Advanced Research Questions

Q. How does the hydroxyethoxycyclopentyl group influence bioactivity compared to other cyclic substituents?

  • Steric effects : The cyclopentyl group restricts rotational freedom, potentially enhancing binding affinity to hydrophobic enzyme pockets (e.g., carbonic anhydrase isoforms) .
  • Hydrophilicity : The hydroxyethoxy moiety improves aqueous solubility, balancing the lipophilicity of the trifluoromethylbenzene group .
  • Comparative studies : Replace the cyclopentyl group with cyclohexyl or adamantyl analogs to assess activity shifts in enzyme inhibition assays .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?

  • Enzyme inhibition : The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrase IX), with the trifluoromethyl group enhancing selectivity via hydrophobic interactions .
  • Kinetic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (KdK_d) and thermodynamic parameters (ΔH, ΔS) .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

  • Docking simulations : Molecular dynamics (MD) using software like Schrödinger or AutoDock predict binding poses in target proteins (e.g., COX-2) .
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity to prioritize synthetic targets .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Control variables like buffer pH (critical for sulfonamide ionization) and enzyme isoform specificity (e.g., carbonic anhydrase II vs. IX) .
  • Meta-analysis : Use tools like Forest plots to statistically evaluate heterogeneity in IC50_{50} values from independent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.